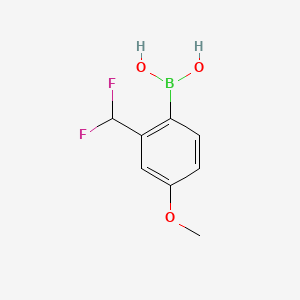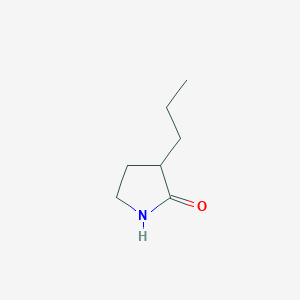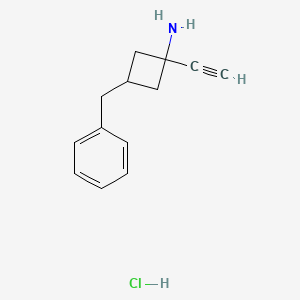![molecular formula C8H14O4 B13456994 4-[(2-Methylpropanoyl)oxy]butanoic acid](/img/structure/B13456994.png)
4-[(2-Methylpropanoyl)oxy]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Methylpropanoyl)oxy]butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) and an ester linkage (-COO-)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylpropanoyl)oxy]butanoic acid can be achieved through esterification reactions. One common method involves the reaction of butanoic acid with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Methylpropanoyl)oxy]butanoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester linkage can be hydrolyzed in the presence of an acid or base to yield butanoic acid and 2-methylpropanol.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to produce corresponding carboxylic acids.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Butanoic acid and 2-methylpropanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
4-[(2-Methylpropanoyl)oxy]butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(2-Methylpropanoyl)oxy]butanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the release of butanoic acid and 2-methylpropanol. These products can then participate in further metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid: A simple carboxylic acid with similar functional groups but without the ester linkage.
2-Methylpropanoyl chloride: A related compound used in the synthesis of esters.
2-Methylpropanol: An alcohol that can be derived from the hydrolysis of the ester.
Uniqueness
4-[(2-Methylpropanoyl)oxy]butanoic acid is unique due to its specific ester linkage, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H14O4 |
|---|---|
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
4-(2-methylpropanoyloxy)butanoic acid |
InChI |
InChI=1S/C8H14O4/c1-6(2)8(11)12-5-3-4-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
Clé InChI |
BTMAMIHAMNDLPH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride](/img/structure/B13456911.png)
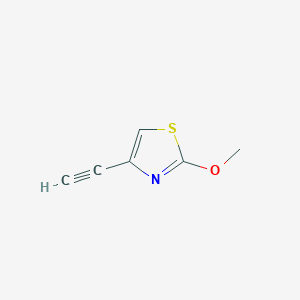
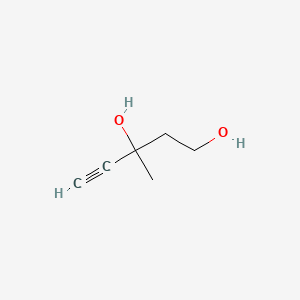
amine hydrochloride](/img/structure/B13456932.png)
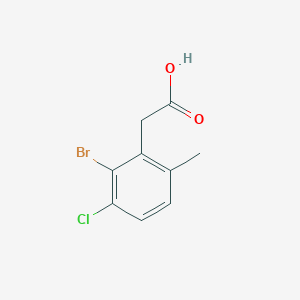
![6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride](/img/structure/B13456937.png)
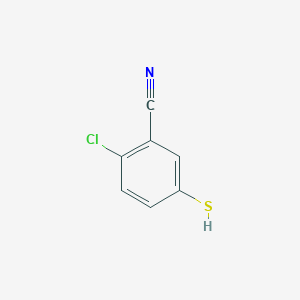
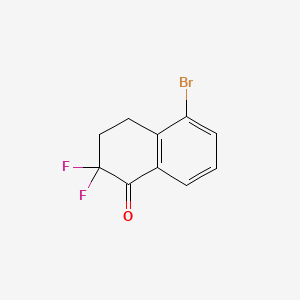
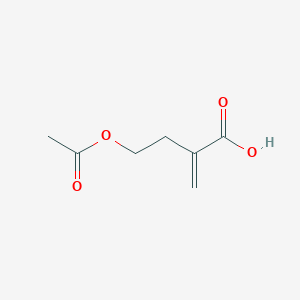
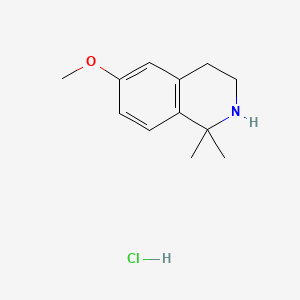
![2-{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13456971.png)
